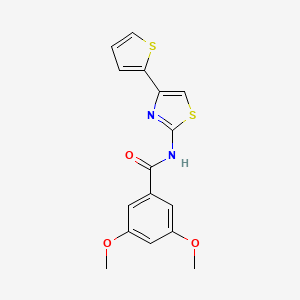

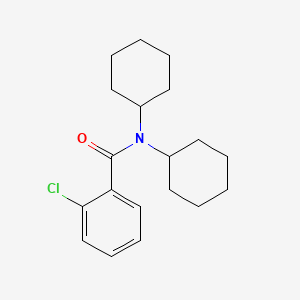

3,5-dimetoxi-N-(4-(tiofen-2-il)tiazol-2-il)benzamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,5-dimethoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide is a chemical compound that has gained increasing attention in scientific research due to its potential applications in various fields.

Mecanismo De Acción

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets, including enzymes, receptors, and proteins involved in critical cellular processes .

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds, hydrogen bonds, or hydrophobic interactions .

Biochemical Pathways

Thiazole derivatives have been found to affect a variety of biochemical pathways, including those involved in inflammation, cancer, microbial infections, and neurological disorders .

Pharmacokinetics

Thiazole derivatives are generally known for their good absorption and distribution profiles, their metabolic stability, and their efficient excretion .

Result of Action

Thiazole derivatives have been found to exhibit a variety of effects at the molecular and cellular levels, including inhibition of enzyme activity, disruption of protein-protein interactions, and induction of cell death .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s solubility, stability, and interaction with its targets .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the significant advantages of using 3,5-dimethoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide in lab experiments is its potent cytotoxic effects on cancer cells. This compound can induce apoptosis in cancer cells at relatively low concentrations, making it a promising candidate for further development as an anticancer agent. However, one of the limitations of using this compound in lab experiments is its potential toxicity to normal cells, which can limit its therapeutic potential.

Direcciones Futuras

There are several future directions for research on 3,5-dimethoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide. One of the significant areas of research is the development of more potent analogs of this compound that can exhibit improved cytotoxic effects on cancer cells while minimizing toxicity to normal cells. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify potential targets for its anticancer activity. Finally, the potential applications of this compound in other fields of research, such as materials science and organic synthesis, should also be explored.

Conclusion

In conclusion, 3,5-dimethoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide is a promising compound that has potential applications in various fields of scientific research, particularly in the development of anticancer agents. The synthesis method of this compound involves a multi-step process, and its mechanism of action is not fully understood. However, studies have shown that this compound has significant biochemical and physiological effects, and it exhibits potent cytotoxic effects on cancer cells. While there are limitations to using this compound in lab experiments, there are several future directions for research that can further elucidate its potential applications.

Métodos De Síntesis

The synthesis of 3,5-dimethoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide involves a multi-step process that includes the reaction of 2-aminothiazole with 2-bromo-5-methoxybenzoic acid, followed by the reaction of the resulting intermediate with thiophene-2-carboxylic acid, and finally, the reaction of the resulting intermediate with oxalyl chloride and dimethylformamide to yield the desired compound.

Aplicaciones Científicas De Investigación

- Los derivados de tiazol, incluidos compuestos como este, exhiben propiedades antimicrobianas. Los investigadores han explorado su potencial como agentes antibacterianos y antifúngicos . Investigar los mecanismos antimicrobianos específicos y la eficacia de este compuesto podría ser valioso.

- Los tiazoles se han investigado por su actividad anticancerígena. La estructura de este compuesto sugiere que podría interferir con el crecimiento o las vías de supervivencia de las células cancerosas. Estudios adicionales podrían explorar sus efectos en tipos específicos de cáncer y posibles mecanismos .

- Algunos compuestos basados en tiazol exhiben propiedades antiinflamatorias. Investigar si este compuesto modula las vías inflamatorias podría proporcionar información para el tratamiento de enfermedades inflamatorias .

- Los tiazoles se han estudiado por sus efectos hepatoprotectores, particularmente en enfermedades hepáticas. Investigar si este compuesto puede prevenir el daño hepático o mejorar la función hepática sería valioso .

Actividad Antimicrobiana

Potencial Anticancerígeno

Efectos Antiinflamatorios

Actividad Hepatoprotectora

Propiedades

IUPAC Name |

3,5-dimethoxy-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3S2/c1-20-11-6-10(7-12(8-11)21-2)15(19)18-16-17-13(9-23-16)14-4-3-5-22-14/h3-9H,1-2H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJLPBPGPBMUEKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=CS3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2455513.png)

![3,4-dihydro-2H,7H-[1,4]dioxepino[2,3-f]indole-8,9-dione](/img/structure/B2455517.png)

![2-(4-Chlorophenyl)-3-({[(2-thienylcarbonyl)oxy]imino}methyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B2455529.png)

![Methyl 4-[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethoxy]-3-methoxybenzoate](/img/structure/B2455531.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methoxybenzamide](/img/structure/B2455535.png)